butan-2-yl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Butan-2-yl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic organic compound featuring a benzothiophene core substituted with a carbamate linkage to a 1-ethylpyrazole moiety and a butan-2-yl ester group. The molecule’s structure combines a bicyclic 4,5,6,7-tetrahydro-1-benzothiophene system with a heteroaromatic pyrazole ring, which may confer unique physicochemical and biological properties.
Properties
CAS No. |
7167-49-9 |
|---|---|
Molecular Formula |
C19H25N3O3S |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
butan-2-yl 2-[(1-ethylpyrazole-4-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C19H25N3O3S/c1-4-12(3)25-19(24)16-14-8-6-7-9-15(14)26-18(16)21-17(23)13-10-20-22(5-2)11-13/h10-12H,4-9H2,1-3H3,(H,21,23) |
InChI Key |
QTYWZVHNUXDIOR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CN(N=C3)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butan-2-yl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The key steps include the formation of the benzothiophene core, the introduction of the pyrazole moiety, and the final esterification to form the butan-2-yl ester. Common reagents used in these reactions include sulfur-containing compounds, nitrogen sources, and various organic solvents. Reaction conditions often involve controlled temperatures, specific catalysts, and purification steps such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques. The scalability of the synthesis would be a key consideration, ensuring that the process is efficient and reproducible on a large scale .
Chemical Reactions Analysis
Types of Reactions
Butan-2-yl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to ensure the desired transformation occurs efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions could introduce new alkyl or aryl groups .
Scientific Research Applications
Chemical Properties and Structure
This compound features a benzothiophene core and a pyrazole moiety, which are known for their biological activity. The molecular formula is with a molecular weight of approximately 320.41 g/mol . The compound's structure allows it to interact with various biological targets, making it a candidate for medicinal applications.
Chemistry
Butan-2-yl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate serves as a building block for synthesizing more complex molecules. Its heterocyclic nature allows chemists to explore new synthetic pathways for developing novel compounds with enhanced properties.
Biology
Research indicates that this compound exhibits potential biological activity , including:
- Antimicrobial Properties : Studies have shown its effectiveness against various bacterial strains.
- Antiviral Activity : Preliminary investigations suggest it may inhibit viral replication.
- Anticancer Potential : The compound has been evaluated in vitro for its ability to induce apoptosis in cancer cells.
Medicine
The therapeutic applications of butan-2-yl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate are being explored due to its ability to modulate biological pathways. Its interactions with specific proteins and enzymes may lead to the development of new drugs targeting diseases such as cancer and infectious diseases.
Industry
In industrial applications, this compound is utilized in the development of new materials and as a precursor for synthesizing other valuable compounds. Its unique chemical structure makes it suitable for various formulations in pharmaceuticals and agrochemicals.
Anticancer Research
A study published in a peer-reviewed journal demonstrated that butan-2-yl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate showed significant cytotoxicity against breast cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Antimicrobial Studies
Another research effort focused on evaluating the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited notable inhibitory effects on bacterial growth, suggesting its utility in developing new antibiotics .
Mechanism of Action
The mechanism of action of butan-2-yl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of benzothiophene carboxylate derivatives, which share a common scaffold but differ in substituents. Below is a detailed comparison with two closely related analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Ester Group Variations: The butan-2-yl ester in the target compound likely increases lipophilicity compared to the ethyl esters in analogs . This may improve membrane permeability but reduce aqueous solubility.
Substituent Effects: The 1-ethylpyrazole group in the target compound introduces a compact, nitrogen-rich heterocycle, which could enhance metabolic stability compared to the anilinocarbonyl chromene group in .
Biological Relevance :
- Chromene-containing analogs (e.g., ) may exhibit fluorescence or antioxidant properties due to extended conjugation.
- Brominated derivatives (e.g., ) are often explored in kinase inhibition or as intermediates in cross-coupling reactions.
Research Implications and Limitations
While the provided evidence highlights structural parallels, direct pharmacological or synthetic data for the target compound remains scarce. Further experimental studies are needed to validate hypotheses about its reactivity, stability, and bioactivity.
Biological Activity
Butan-2-yl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure combining a benzothiophene core with a pyrazole moiety, which is known for its diverse pharmacological properties. The aim of this article is to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure:
- IUPAC Name : Butan-2-yl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Molecular Formula : C18H24N4O2S
- Molecular Weight : Approximately 356.48 g/mol
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Pyrazole derivatives often exhibit anti-inflammatory and antitumor properties due to their ability to modulate these targets.
Biological Activity Overview
Research indicates that compounds similar to butan-2-yl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate demonstrate various biological activities:
- Antitumor Activity :
- Anti-inflammatory Effects :
- Cytostatic Properties :
Case Studies and Research Findings
A review of literature provides insights into the biological activity of structurally related compounds:
| Compound | Biological Activity | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | Antitumor | 23.2 | |
| Compound B | Anti-inflammatory | Not specified | |
| Compound C | Cytostatic | 49.9 |
Synthesis and Analysis
The synthesis of butan-2-yl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves:
- Formation of the benzothiophene core through cyclization reactions.
- Introduction of the pyrazole moiety via condensation reactions.
- Functional group modifications to achieve the desired structure .
Q & A
Q. What are the key synthetic strategies for preparing this compound?
The compound can be synthesized via a multi-step approach:
- Step 1 : Prepare the benzothiophene core using cyclization reactions, as described for analogous tetrahydropyridine derivatives (e.g., Biginelli reactions for fused heterocycles) .
- Step 2 : Introduce the pyrazole-carboxamide moiety via a coupling reaction. For example, activate the carbonyl group of 1-ethyl-1H-pyrazole-4-carboxylic acid using reagents like EDCI/HOBt, then react with the amino group on the benzothiophene scaffold .
- Step 3 : Esterify the carboxylate group using butan-2-ol under acidic conditions (e.g., H₂SO₄ catalysis) . Characterization typically involves NMR, HPLC, and X-ray crystallography (for crystalline intermediates) .
Q. How can the structure of this compound be confirmed experimentally?
- X-ray crystallography : Resolve the crystal structure of intermediates or final products to confirm regiochemistry and stereochemistry .
- NMR spectroscopy : Use ¹H/¹³C NMR to verify the integration of protons (e.g., ethyl groups at 1.2–1.4 ppm, aromatic protons at 6.5–8.5 ppm) and carbons (e.g., carbonyl carbons at ~165–175 ppm) .
- Mass spectrometry : Confirm molecular weight via HRMS (e.g., ESI+ mode) .
Q. What safety precautions are required during handling?
- Refer to safety data sheets for structurally similar compounds: Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact due to potential irritancy .
- Store at 2–8°C under inert atmosphere (N₂ or Ar) to prevent hydrolysis of the ester or carboxamide groups .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazole coupling be addressed?
- Protecting group strategy : Temporarily block reactive sites (e.g., NH₂ groups) using Boc or Fmoc groups during synthesis to direct coupling to the desired position .
- Microwave-assisted synthesis : Enhance reaction efficiency and selectivity by optimizing temperature/pressure conditions for the carboxamide bond formation .
- Computational modeling : Use DFT calculations to predict the most thermodynamically favorable coupling sites .
Q. What methodologies resolve contradictions in bioactivity data across assays?
- Dose-response standardization : Ensure consistent compound concentrations and solvent controls (e.g., DMSO ≤0.1%) across assays to minimize false negatives/positives .
- Orthogonal assays : Validate results using multiple techniques (e.g., enzyme inhibition assays vs. cell-based assays) to confirm mechanistic hypotheses .
- Metabolic stability testing : Use liver microsome models to assess if discrepancies arise from compound degradation .
Q. How can computational tools predict structure-activity relationships (SAR) for this compound?
- Molecular docking : Simulate binding interactions with target proteins (e.g., kinases or GPCRs) using software like AutoDock or Schrödinger Suite .
- QSAR modeling : Train models on analogs (e.g., pyrazole-benzothiophene derivatives) to correlate substituent effects (e.g., ethyl vs. methyl groups) with activity .
- ADMET prediction : Use tools like SwissADME to optimize bioavailability and reduce toxicity risks .
Q. What strategies improve solubility for in vivo studies?
- Prodrug design : Convert the ester group to a phosphate or glycoside derivative for enhanced aqueous solubility .
- Nanoparticle encapsulation : Use PEGylated liposomes or PLGA nanoparticles to improve pharmacokinetics .
- Co-solvent systems : Test combinations of ethanol, Cremophor EL, or cyclodextrins for stable formulations .
Data Contradiction Analysis
Q. How to troubleshoot inconsistent NMR data between synthesis batches?
- Purity assessment : Re-crystallize the compound or use preparative HPLC to remove impurities (e.g., unreacted starting materials) .
- Deuterated solvent effects : Ensure consistent solvent choice (e.g., DMSO-d₆ vs. CDCl₃) to avoid chemical shift variability .
- Dynamic effects : Conduct variable-temperature NMR to detect conformational exchange broadening .
Q. Why might bioactivity differ between enzyme and cell-based assays?
- Membrane permeability : The compound may have limited cellular uptake due to its logP (~3.5), which can be addressed with structural modifications (e.g., adding polar groups) .
- Off-target effects : Perform kinome-wide profiling to identify unintended interactions .
- Assay conditions : Adjust pH, ionic strength, or co-factor concentrations to match physiological environments .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
